molecular formula C10H7FN2O B3094823 2-(4-fluorophenyl)pyrimidin-5-ol CAS No. 1260862-66-5

2-(4-fluorophenyl)pyrimidin-5-ol

Cat. No.: B3094823
CAS No.: 1260862-66-5
M. Wt: 190.17 g/mol
InChI Key: BVDGZALSDBAOJT-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)pyrimidin-5-ol is a heterocyclic aromatic compound that contains both a pyrimidine ring and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)pyrimidin-5-ol typically involves the reaction of 4-fluoroaniline with a suitable pyrimidine precursor under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, where 4-fluoroaniline reacts with a pyrimidine boronic acid derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)pyrimidin-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a corresponding amine or alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(4-fluorophenyl)pyrimidin-5-one.

    Reduction: Formation of 2-(4-fluorophenyl)pyrimidin-5-amine.

    Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

2-(4-fluorophenyl)pyrimidin-5-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)pyrimidin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the pyrimidine ring provides a scaffold for further functionalization. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)pyrimidin-5-ol
  • 2-(4-bromophenyl)pyrimidin-5-ol
  • 2-(4-methylphenyl)pyrimidin-5-ol

Uniqueness

2-(4-fluorophenyl)pyrimidin-5-ol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances the compound’s stability and reactivity. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles and in materials science for the creation of advanced materials with specific properties .

Properties

IUPAC Name

2-(4-fluorophenyl)pyrimidin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O/c11-8-3-1-7(2-4-8)10-12-5-9(14)6-13-10/h1-6,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVDGZALSDBAOJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=N2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ether 109 (301 mg, 1.21 mmol) was treated with 1.25M HCl in MeOH (10 mL) and the mixture was stirred at 53° C. for 4 h. The resulting cooled solution was diluted with ice-water (100 mL) and extracted with CH2Cl2 (5×80 mL). The combined extracts were evaporated to dryness and the residue was triturated in pentane to give 2-(4-fluorophenyl)-5-pyrimidinol (111) (225 mg, 98%) as a white solid: mp (pentane) 200-202° C.; 1H NMR [(CD3)2SO] δ 10.55 (v br s, 1H), 8.42 (s, 2H), 8.29 (ddt, J=9.1, 5.7, 2.6 Hz, 2H), 7.28 (ft, J=9.0, 2.6 Hz, 2H); HRESIMS calcd for C10H8FN2O m/z [M+H]+ 191.0615. found 191.0616.
Name
Ether
Quantity
301 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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